molecular formula C6H6N2O B120317 5-Acetylpyrimidine CAS No. 10325-70-9

5-Acetylpyrimidine

Cat. No.: B120317
CAS No.: 10325-70-9
M. Wt: 122.12 g/mol
InChI Key: COTYNDRSENVEFI-UHFFFAOYSA-N
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Description

5-Acetylpyrimidine, also known as this compound, is an organic compound with the molecular formula C6H6N2O. It is a pyrimidine derivative characterized by the presence of an ethanone group attached to the 5-position of the pyrimidine ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Derivatives of 5-Acetylpyrimidine are explored for their potential use as pharmaceutical agents, particularly in the development of anticancer drugs.

    Industry: The compound is used in the production of various materials, including polymers and dyes.

Safety and Hazards

1-(5-Pyrimidinyl)ethanone is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

5-Acetylpyrimidine, also known as 1-(5-Pyrimidinyl)ethanone or 1-(pyrimidin-5-yl)ethanone, is a compound with a molecular weight of 122.1246 . Its mechanism of action involves several steps and pathways, which are discussed below.

Target of Action

It’s worth noting that pyrimido[4,5-d]pyrimidines, which can be synthesized from this compound, have been found to inhibit several enzymes such as phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These enzymes play crucial roles in various biological processes, including cell proliferation, inflammation, and blood pressure regulation.

Mode of Action

The mode of action of this compound involves its transformation into other compounds through chemical reactions. For instance, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc leads to the formation of pyrimido[4,5-d]pyrimidines . These derivatives exhibit varied biological activity .

Biochemical Pathways

This compound is involved in the synthesis of pyrimido[4,5-d]pyrimidines . These compounds are structurally similar to purines and pteridines, which are components of nucleic and folic acids . The biochemical pathways affected by these compounds can have downstream effects on various biological processes, including cell proliferation and inflammation .

Result of Action

The result of this compound’s action is the formation of pyrimido[4,5-d]pyrimidines . These compounds have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the reaction for the synthesis of pyrimido[4,5-d]pyrimidines from this compound is sensitive to the presence of traces of water in the reaction mixture .

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific functional groups present in the pyrimidine derivative. For instance, the acetyl group in 5-Acetylpyrimidine could potentially influence its reactivity and interactions with other molecules .

Cellular Effects

The specific cellular effects of this compound are currently unknown. Pyrimidine derivatives are known to play crucial roles in various cellular processes. They are involved in the synthesis of DNA and RNA, and they can also influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the acetyl group in this compound can undergo various chemical reactions, potentially leading to the formation of other pyrimidine derivatives . These derivatives can have different biological activities, potentially influencing enzyme activity, biomolecule binding, and gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of pyrimidine derivatives can be influenced by various factors, including temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is likely involved in the metabolic pathways of pyrimidine and its derivatives. Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .

Transport and Distribution

It is known that the transport of chemical compounds within cells can be influenced by various factors, including the presence of specific transporters and binding proteins .

Subcellular Localization

The localization of chemical compounds within cells can be influenced by various factors, including their chemical properties and the presence of specific targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Acetylpyrimidine can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromopyrimidine with acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .

Another method involves the condensation of 5-aminopyrimidine with acetic anhydride. This reaction typically requires heating under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of readily available raw materials and efficient reaction conditions to ensure high yields and cost-effectiveness. The process may include the use of catalysts and optimized reaction parameters to enhance the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Acetylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

5-Acetylpyrimidine can be compared with other similar compounds, such as:

    2-Acetylpyrimidine: Similar structure but with the acetyl group at the 2-position.

    4-Acetylpyrimidine: Acetyl group at the 4-position.

    5-Methylpyrimidine: Methyl group instead of an acetyl group at the 5-position.

Properties

IUPAC Name

1-pyrimidin-5-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5(9)6-2-7-4-8-3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTYNDRSENVEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341325
Record name 1-(5-Pyrimidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10325-70-9
Record name 1-(5-Pyrimidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrimidin-5-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromopyrimidine (3.18 g, 20 mmol) was dissolved in 50 mL of tetrahydrofuran. While cooled to −78° C., 15 mL of 1.6 M n-butyllithium in hexane solution was added dropwise with stirring. After the solution was stirred for 30 minutes, a solution of N-methoxyl-N-methylacetamide (2.58 g, 25 mmol) in tetrahydrofuran solution (10 mL) was added slowly. The mixture was stirred at −78° C. for 1 hour and then allowed to be warmed slowly. When the temperature of the mixture was at 0° C., aqueous ammonium chloride solution was added. The solution obtained was extracted with ethyl acetate for 3 times. The pooled extracts were washed with brine, dried over magnesium sulfate, concentrated under reduced pressure, and purified by silica gel column chromatography using 5% methanol/methylene chloride as eluent to obtain 1 g of the title compound (45% yield). MS (M+1)=123.05.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.58 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
45%
Customer
Q & A

Q1: What is the molecular formula and weight of 5-acetylpyrimidine?

A1: this compound, also known as 1-(5-Pyrimidinyl)ethanone, has the molecular formula C6H6N2O and a molecular weight of 122.12 g/mol.

Q2: What are the common spectroscopic techniques used to characterize this compound derivatives?

A2: Researchers frequently utilize 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of newly synthesized this compound derivatives. [, , ]

Q3: Can you provide an example of a novel heterocyclic system synthesized using this compound as a building block?

A3: Researchers successfully synthesized pyrimidine structural analogs of natural integrastatins A and B. This involved an acid-catalyzed cyclization reaction of various 4-methyl-5-acetyl pyrimidine derivatives with salicylic aldehyde, leading to the formation of 5-methyl-11,12-dihydro-5H-5,11-epoxybenzo[7,8]oxocino[4,3-d]pyrimidine derivatives. []

Q4: How does the substitution pattern on the pyrimidine ring affect the reactivity of 5-acetylpyrimidines in cyclization reactions?

A4: Studies show that substituents on the 6th position of the pyrimidine ring can hinder the free rotation of the acetyl group in 4-methyl-5-acetylpyrimidines. This steric hindrance negatively impacts the formation of a stable pre-reaction complex, ultimately preventing these derivatives from participating in cyclization reactions. []

Q5: What type of reactions can 5-acetylpyrimidines undergo with hydrazines?

A5: 5-acetylpyrimidines readily react with various aryl and hetaryl hydrazines, as well as isonicotinic acid hydrazide, to yield corresponding hydrazone derivatives. [] Interestingly, under acidic conditions, substituted hydrazines can induce ring contraction of 5-acetylpyrimidines, forming pyrazole derivatives. [, ]

Q6: How does the introduction of a phenyl group at the 2nd position of the pyrimidine ring affect the H/D exchange rate of methyl protons in 5-acetylpyrimidines?

A6: The presence of a phenyl group at the 2nd position significantly accelerates the H/D exchange of methyl protons in the acetyl or ethoxycarbonyl groups of pyrimidine derivatives. This observation highlights the influence of the aromatic ring's electronic properties on the reactivity of the pyrimidine system. []

Q7: Can you describe a method for synthesizing thieno[2,3-d]pyrimidine derivatives using this compound as a starting material?

A7: Starting with 4-mercapto-6-methyl-2-phenyl-5-acetylpyrimidine, alkylation with various activated halomethylene compounds leads to the formation of alkylmercaptopyrimidine intermediates. These intermediates can then undergo cyclization to yield the desired thieno[2,3-d]pyrimidine derivatives. []

Q8: What are some examples of biologically active compounds that can be synthesized from this compound derivatives?

A8: Researchers have synthesized a diverse range of compounds with potential biological activity from this compound derivatives. This includes thieno[2,3-d]pyrimidine derivatives, [] pyrazolo[2,3-d]pyrimidine derivatives, [] isothiazolo[5,4-d]pyrimidine derivatives, [] and 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. []

Q9: Have any antimicrobial activities been reported for compounds derived from this compound?

A9: Yes, some of the synthesized thieno[2,3-d]pyrimidine derivatives demonstrated promising antimicrobial activity against several bacterial strains. [] Additionally, 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H) trione based chalcones exhibited antifungal and antibacterial activity. []

Q10: What are some other fused pyrimidine systems that can be accessed synthetically from this compound derivatives?

A10: Beyond those mentioned earlier, researchers have successfully synthesized pyrido[2,3-d]pyrimidin-5-ones [, ], pyrimidoquinazolines [], tetrazolopyrimidines [], and various thiazolo[3,2-a]pyrimidine derivatives [] utilizing this compound as a key building block.

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